3,6-Dichloropyridazine-4-sulfonyl chloride

Description

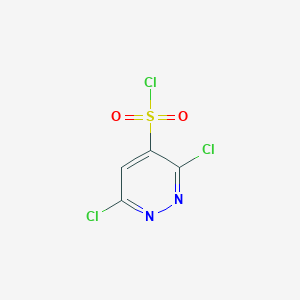

3,6-Dichloropyridazine-4-sulfonyl chloride is a heterocyclic compound featuring a pyridazine ring substituted with two chlorine atoms at positions 3 and 6 and a sulfonyl chloride group at position 2. The pyridazine ring, with two adjacent nitrogen atoms, imparts distinct electronic and steric properties compared to single-nitheterocycles like pyridine or pyrimidine. The sulfonyl chloride (-SO₂Cl) group enhances reactivity, making this compound a versatile intermediate in pharmaceuticals and agrochemical synthesis .

Properties

Molecular Formula |

C4HCl3N2O2S |

|---|---|

Molecular Weight |

247.5 g/mol |

IUPAC Name |

3,6-dichloropyridazine-4-sulfonyl chloride |

InChI |

InChI=1S/C4HCl3N2O2S/c5-3-1-2(12(7,10)11)4(6)9-8-3/h1H |

InChI Key |

LBUJYYFGDOPYFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Representative Experimental Data

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| 3,6-Dihydroxypyridazine (g) | 4.48 | 4.48 | 11.20 |

| Phosphorus oxychloride (g) | 9.20 | 9.20 | 46.00 |

| Solvent | Chloroform (20 mL) | DMF (20 mL) | Chloroform (150 mL) |

| Reaction Temperature (°C) | 50 | 50 | 65 |

| Reaction Time (hours) | 4 | 4 | 3.5 |

| Yield (%) | 72.35 | 68.41 | 86 |

| Purity (GC %) | 99.03 | 98.57 | Not specified |

| Melting Point (°C) | 68.1–68.7 | 68.1–68.7 | Not specified |

This method offers advantages such as mild reaction conditions, ease of handling, and high purity of the product.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group at the 4-position is introduced via sulfonation of a hydroxypyridine sulfonic acid derivative followed by chlorination. According to patent EP1048654A2, the process involves:

- Starting from 4-hydroxypyridine-3-sulfonic acid or related hydroxypyridine sulfonic acids.

- Reaction with phosphorus trichloride (PCl₃) and phosphorus oxychloride (POCl₃) mixture.

- Chlorine gas is introduced gradually to facilitate chlorination.

- Reaction temperature is maintained around 80–110 °C under reflux.

- After reaction completion, distillation removes excess reagents.

- The crude sulfonyl chloride is extracted into organic solvents such as toluene or chloroform.

- Purification involves washing with water and organic solvents, followed by drying.

Key Reaction Parameters and Yields

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-hydroxypyridine-3-sulfonic acid |

| PCl₃ amount | ~0.75 mol per mol of acid |

| POCl₃ amount | ~0.16 mol per mol of acid |

| Chlorine gas | ~0.62 mol per mol of acid, added over 3–4 hours |

| Reaction temperature | 103–110 °C (reflux) |

| Reaction time | 20 hours |

| Solvents for extraction | Toluene, chloroform, MTBE |

| Yield of sulfonyl chloride | Nearly quantitative (close to 100%) |

| Purity (HPLC) | 99.7% |

The process benefits from the use of liquid PCl₃ and gaseous chlorine, which simplifies handling compared to solid PCl₅. The presence of POCl₃ improves solubility and reaction efficiency. The sulfonyl chloride intermediate can be used directly for further synthesis without isolation.

Conversion to this compound

The final step involves combining the chlorinated pyridazine core with the sulfonyl chloride functionality. This is typically achieved by:

- Starting from 3,6-dichloropyridazine or its hydroxylated precursor.

- Sulfonation at the 4-position using chlorosulfonic acid or related sulfonating agents.

- Chlorination of the sulfonic acid intermediate to sulfonyl chloride using PCl₃ or POCl₃.

- Purification by solvent extraction and recrystallization.

While direct literature on this exact final step for this compound is limited, the general methodology follows the principles outlined above for related chloropyridine sulfonyl chlorides.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 3,6-dihydroxypyridazine | 3,6-dihydroxypyridazine | POCl₃, solvent (chloroform, DMF), 0–80 °C, 1–10 h | 68–86 | ~99 | Silica gel chromatography purification |

| Sulfonation and chlorination | 4-hydroxypyridine-3-sulfonic acid | PCl₃, POCl₃, Cl₂ gas, reflux 103–110 °C, 20 h | ~100 | 99.7 | Extraction with toluene/chloroform |

| Final sulfonyl chloride formation | 3,6-dichloropyridazine or precursor | Chlorosulfonic acid or sulfonation + chlorination | Not specified | Not specified | Standard sulfonyl chloride synthesis |

Research Findings and Practical Considerations

- The use of phosphorus oxychloride and phosphorus trichloride in combination with chlorine gas provides a controlled and efficient chlorination and sulfonylation environment.

- Reaction parameters such as temperature, reagent ratios, and solvent choice critically influence yield and purity.

- The sulfonyl chloride intermediate is moisture sensitive and requires careful handling and drying.

- Purification steps involving solvent extraction and recrystallization are essential to achieve high purity suitable for further synthetic applications.

- The methods described are scalable and suitable for industrial production due to the use of readily available reagents and manageable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyridazine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Chemical Properties and Preparation

3,6-Dichloropyridazine-4-sulfonyl chloride has the molecular formula CHClNOS. The compound is synthesized typically through the chlorination of pyridazine derivatives. A common method involves the reaction of 3,6-dichloropyridazine with chlorosulfonic acid under controlled low-temperature conditions to prevent decomposition and ensure high yield.

Key Preparation Methods

- Chlorination : Reaction with chlorosulfonic acid.

- Automated Production : Utilization of automated reactors for consistent quality in industrial settings.

- Purification : Techniques such as recrystallization to achieve high purity.

Chemical Reactions

This compound can participate in several types of chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield various derivatives.

- Coupling Reactions : It is utilized in coupling reactions to synthesize complex organic molecules.

Scientific Research Applications

The compound's reactivity and functional groups make it valuable in several scientific domains:

Organic Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions enables the formation of diverse sulfonamide derivatives.

Medicinal Chemistry

The compound is integral in drug development. It acts as a precursor in synthesizing drugs with potential therapeutic effects. For instance, it has been used in studies related to enzyme inhibition and protein modification .

Biological Applications

Research indicates that this compound can be employed in biological studies focusing on enzyme activity. Its derivatives have been evaluated for their biological activity against various targets, including DPP-IV inhibitors which are relevant in diabetes treatment .

Agricultural Science

The compound has applications in developing herbicides and other agrochemicals. Its effectiveness against specific weed species has been documented, making it a candidate for further exploration in agricultural formulations .

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of DPP-IV Inhibitors : Research demonstrated that derivatives synthesized from this compound showed significant inhibition of DPP-IV activity, suggesting potential use in diabetes management .

- Herbicidal Activity : A study evaluating its herbicidal properties indicated that formulations containing this compound exhibited effective control over broadleaf weeds without harming rice plants .

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridazine-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The compound can also interact with biological molecules, leading to modifications that can affect their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3,6-Dichloropyridazine-4-sulfonyl chloride, differing in ring systems, substituent positions, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | - | C₄Cl₂N₂O₂S | Pyridazine ring, 3,6-Cl, 4-SO₂Cl |

| 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 | C₅H₃Cl₂NO₂S | Pyridine ring, 4-Cl, 3-SO₂Cl |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | Pyrimidine ring, 2-Cl, 6-CH₃, 4-COOH |

| Biphenyl-4-sulfonyl chloride | - | C₁₂H₉ClO₂S | Biphenyl system, 4-SO₂Cl |

Key Observations :

- Pyridazine vs. Pyridine/Pyrimidine: The pyridazine ring in the target compound has two adjacent nitrogen atoms, increasing electron-withdrawing effects compared to pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens). This enhances electrophilicity at the sulfonyl chloride group, favoring nucleophilic substitution reactions .

- Substituent Positioning: The 3,6-dichloro substitution on pyridazine may sterically hinder reactions compared to mono-substituted analogs like 4-chloropyridine-3-sulfonyl chloride, which has fewer steric constraints .

- Functional Groups : The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid limits its utility as a leaving group, unlike the sulfonyl chloride group, which is highly reactive toward amines and alcohols .

Sulfonyl Chloride Reactivity

- This compound : Reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Used in synthesizing herbicides and kinase inhibitors due to its dual chlorine substituents, which enhance binding to biological targets .

- 4-Chloropyridine-3-sulfonyl chloride : Exhibits moderate reactivity due to the electron-withdrawing chlorine at position 3. Commonly employed in peptide coupling and polymer chemistry .

- Biphenyl-4-sulfonyl chloride : The biphenyl system stabilizes the sulfonyl chloride group, making it suitable for synthesizing surfactants and conductive polymers .

Pharmaceutical and Agrochemical Relevance

- The pyridazine derivative’s dual chlorine atoms improve lipid solubility, enhancing bioavailability in drug candidates. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid is primarily a building block for antimetabolites .

- Biphenyl-4-sulfonyl chloride’s aromatic system facilitates π-π stacking in drug design, whereas the pyridazine analog’s nitrogen-rich structure is preferred in agrochemicals targeting plant enzymes .

Biological Activity

3,6-Dichloropyridazine-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring with two chlorine substituents at positions 3 and 6, and a sulfonyl chloride group at position 4. This structural arrangement is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes and receptors involved in various physiological processes.

-

Inhibition of CD73 :

- CD73 is an enzyme involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, which plays a crucial role in tumor growth and immune response modulation. Studies indicate that compounds similar to this compound can inhibit CD73 activity, thereby reducing adenosine levels in the tumor microenvironment .

-

Antimicrobial Activity :

- Related compounds have shown promising antimicrobial properties against various bacterial strains. For instance, sulfonyl thiourea derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .

Biological Activity Data

Case Studies

- CD73 Inhibition in Cancer Therapy :

-

Antimicrobial Efficacy :

- Research on sulfonyl thiourea derivatives revealed that modifications around the pyridazine structure can lead to enhanced antibacterial efficacy. Compounds with similar frameworks exhibited strong inhibitory effects against S. aureus, indicating that structural variations can significantly impact biological activity .

Q & A

Q. What are the recommended synthetic routes for 3,6-dichloropyridazine-4-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis of sulfonyl chlorides typically involves chlorination of precursor sulfonic acids or thioethers. For example:

- Chlorination with Cl₂ gas : Analogous to the synthesis of 3-chloro-4-(methylsulfanyl)benzoic acid, chlorine gas in the presence of FeCl₃ catalyst under controlled temperature (40–60°C) and pressure can introduce chlorine atoms into the pyridazine ring .

- Thionyl chloride (SOCl₂) : A common reagent for converting sulfonic acids to sulfonyl chlorides. Reaction conditions (e.g., reflux temperature, solvent choice) must optimize for steric hindrance in the pyridazine system .

Q. Key considerations :

Q. How should researchers safely handle and store this compound?

- Handling : Use PPE (gloves, goggles, fume hood) due to its reactivity and potential release of toxic HCl gas. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis .

- Storage : Keep in a dry, airtight container under inert gas (N₂ or Ar) at 2–8°C. Stability tests indicate degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing Cl positions on pyridazine) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 248.941) and isotopic patterns due to Cl atoms .

- IR spectroscopy : Identify S=O stretches (~1370 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .

Contradictions in data : Discrepancies in melting points (e.g., 92–95°C vs. 88–90°C) may arise from polymorphic forms or impurities. Use DSC to resolve .

Q. How can computational modeling optimize reaction pathways for derivatizing this compound?

- DFT calculations : Predict regioselectivity in nucleophilic substitution (e.g., at C-3 vs. C-6) based on electron density maps. Studies show C-3 is more electrophilic due to sulfonyl group resonance .

- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., enzyme active sites) to prioritize synthesis .

Experimental validation : Compare computational predictions with kinetic studies (e.g., SNAr reactions with amines) .

Q. What strategies mitigate byproduct formation during sulfonamide synthesis using this compound?

- Controlled stoichiometry : Use 1.1 equivalents of amine to minimize di-substitution .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .

- Work-up protocols : Quench excess sulfonyl chloride with ice-cold NaHCO₃ to hydrolyze unreacted reagent .

Case study : In synthesizing 3,6-bis(piperidinyl)pyridazine-4-sulfonamide, a two-step protocol (sequential Cl substitution) reduced dimerization from 15% to <2% .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Electrophilicity : The sulfonyl chloride group withdraws electron density, activating the pyridazine ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Challenges : Competing hydrolysis under aqueous conditions requires anhydrous Pd catalysts (e.g., Pd(PPh₃)₄) .

Optimization : Use microwave-assisted synthesis to accelerate coupling rates and reduce decomposition .

Q. What are the implications of conflicting stability data for this compound under varying pH conditions?

- Acidic conditions (pH < 3) : Rapid hydrolysis to sulfonic acid (t₁/₂ = 2 hr).

- Neutral/basic conditions (pH 7–9) : Stable for >48 hr but reacts with amines .

Resolution : Pre-formulate derivatives (e.g., sulfonamides) for biological assays to circumvent instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.